Home > Products > Building Blocks P11373 > 6-(Benzyloxy)-2-methylnicotinic Acid
6-(Benzyloxy)-2-methylnicotinic Acid - 1355172-95-0

6-(Benzyloxy)-2-methylnicotinic Acid

Catalog Number: EVT-1669944
CAS Number: 1355172-95-0
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Hydroxy-6-methylnicotinic acid (H26MnicO)

Compound Description: 2-Hydroxy-6-methylnicotinic acid is a known metal chelator. Studies demonstrate it can coordinate with various transition metal ions, including Cobalt(II), Nickel(II), and Copper(II), forming octahedral complexes [, ]. These complexes have been investigated for their potential antibacterial properties [, ].

Sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of antibacterial agents []. The crystalline form of this sodium salt exhibits favorable stability, making it suitable for large-scale production [].

Furfuryl 6-Benzyloxy-1H-indole-2-carboxylate Derivatives

Compound Description: A series of furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their inhibitory activity against Pyricularia oryzae, a fungus causing rice blast disease []. Some derivatives, particularly those with specific substitutions on the furfuryl ring, demonstrated more potent inhibitory activity than the standard drug Griseofulvin [].

Overview

6-(Benzyloxy)-2-methylnicotinic acid is a compound that belongs to the class of nicotinic acids, which are derivatives of pyridine with various functional groups. This specific compound features a benzyloxy group attached to the sixth position of the nicotinic acid structure, alongside a methyl group at the second position. The compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase.

Source and Classification

6-(Benzyloxy)-2-methylnicotinic acid can be classified under the broader category of nicotinic acid derivatives. These compounds are often synthesized for their pharmacological properties, including effects on neurotransmitter regulation. The benzyloxy substituent enhances the lipophilicity and may influence the interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(benzyloxy)-2-methylnicotinic acid can be achieved through several methods, often involving the modification of existing nicotinic acid derivatives. One common approach includes:

  1. Starting Material: Utilizing 2-methylnicotinic acid as a precursor.
  2. Substitution Reaction: The benzyloxy group can be introduced via nucleophilic substitution reactions, where benzyl bromide or a similar reagent reacts with the hydroxyl group of 2-methylnicotinic acid under basic conditions.
  3. Oxidation Steps: If necessary, oxidation steps may be included to modify other functional groups to achieve desired reactivity or stability.

For instance, one synthesis method involves using potassium carbonate as a base in the presence of benzyl bromide, yielding high yields (85-97%) of the target compound .

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-(benzyloxy)-2-methylnicotinic acid is C13H13NO3C_{13}H_{13}NO_3. The structure consists of:

  • A pyridine ring (the core structure of nicotinic acid).
  • A methyl group at position 2.
  • A benzyloxy group at position 6.

This arrangement contributes to its unique chemical properties and biological activity. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for confirmation of its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

6-(Benzyloxy)-2-methylnicotinic acid can undergo several chemical reactions:

  • Oxidation: The methyl group at the second position can be oxidized to form a corresponding carbonyl compound.
  • Hydrolysis: Under acidic or basic conditions, the benzyloxy group can be hydrolyzed to yield 2-methylnicotinic acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or converted into various derivatives depending on the reaction conditions.

These reactions are significant for modifying the compound for further applications in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 6-(benzyloxy)-2-methylnicotinic acid primarily involves its role as an inhibitor of monoamine oxidase enzymes. By inhibiting these enzymes, the compound may increase levels of neurotransmitters such as serotonin and dopamine in the brain, potentially leading to antidepressant effects.

Studies have indicated that structural modifications, such as those introduced by the benzyloxy group, can enhance binding affinity to the target enzyme, thereby improving pharmacological efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 233.25 g/mol.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic benzyloxy group.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds.

Characterization techniques such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) are employed to assess purity and confirm structural integrity.

Applications

Scientific Uses

6-(Benzyloxy)-2-methylnicotinic acid has several potential applications in scientific research:

  • Pharmacological Research: Its role as a monoamine oxidase inhibitor makes it a candidate for studies related to depression and anxiety disorders.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing other biologically active compounds.
  • Biochemical Studies: Investigating its interactions with neurotransmitter systems can provide insights into neurological functions and disorders.
Introduction to 6-(Benzyloxy)-2-methylnicotinic Acid in Medicinal Chemistry

Historical Context of Benzyloxy-Containing Bioactive Compounds

The benzyloxy group (–OCH₂C₆H₅) has served as a cornerstone in medicinal chemistry since the mid-20th century, primarily functioning as a protective group for hydroxyl and carboxylic acid functionalities during synthetic routes. Its strategic value lies in stability under diverse reaction conditions and facile deprotection via hydrogenolysis. Beyond synthetic utility, incorporation of the benzyl ether moiety demonstrably enhances lipophilicity (log P) and metabolic stability in bioactive molecules, facilitating improved membrane permeability, particularly critical for central nervous system (CNS)-targeted agents. Historically, benzyloxy-containing compounds have yielded clinically significant drugs across therapeutic classes:

Table 1: Historically Significant Benzyloxy-Containing Bioactive Compounds

CompoundTherapeutic ClassKey Structural FeatureRole of Benzyloxy Group
RoliciclibCyclin-dependent kinase inhibitor (CDK)Benzyloxy-pyridineEnhanced kinase binding affinity & cellular penetration
QuinupristinAntibiotic (Streptogramin)Benzyloxy-modified peptideImproved bacterial membrane translocation
TazaroteneRetinoid (Psoriasis/acne)Benzyl ester prodrugModulated bioavailability & topical delivery
Mannich Base ProdrugsAnalgesics/Anti-inflammatoriesBenzyloxy-phenol derivativesServed as hydrolytically stable prodrugs for controlled release

The progression from simple benzyl ethers to complex benzyloxy-heterocycles like 6-(benzyloxy)-2-methylnicotinic acid exemplifies rational design evolution. Early benzyl-protected phenols demonstrated enhanced blood-brain barrier penetration compared to their free phenols, inspiring application to heterocyclic systems. Nicotinic acid derivatives, while pharmacologically promising, often suffer from rapid metabolism and limited CNS bioavailability. The benzyloxy group’s integration at the 6-position of the nicotinic acid ring specifically addresses these limitations, building upon historical precedents where benzyl etherification improved the pharmacokinetic profiles of CNS-active agents. This design strategy intentionally delays rapid Phase II metabolism (glucuronidation/sulfation) of the phenolic OH (if present after deprotection) and increases passive diffusion through lipid membranes [1] [7].

Structural Significance of the Benzyloxy-Methylnicotinic Acid Scaffold

6-(Benzyloxy)-2-methylnicotinic acid (C₁₄H₁₃NO₃; MW 243.26 g/mol) possesses a meticulously balanced molecular architecture conferring distinct physicochemical and pharmacophoric properties:

  • Pyridine Core with Carboxylic Acid Anchor: The nicotinic acid moiety (pyridine-3-carboxylic acid isomer) provides a strongly ionizable carboxylic acid group (predicted pKa ~4.5) capable of forming salt bridges or hydrogen bonds with biological targets. This group is essential for coordinating with metal ions in metalloenzymes or binding to polar pockets in enzyme active sites [7].
  • 6-Benzyloxy Group: The –OCH₂C₆H₅ substituent at position 6 dominates the molecule's hydrophobic character (increasing log P vs. unsubstituted nicotinic acid). This group provides substantial steric bulk and π-electron density, enabling:
  • Enhanced Lipophilicity: Critical for passive diffusion across cellular and blood-brain barriers.
  • Steric Shielding: Protects the adjacent ring position from metabolic oxidation.
  • π-Stacking Capability: Facilitates interactions with aromatic residues in enzyme binding sites (e.g., phenylalanine, tyrosine, tryptophan).
  • 2-Methyl Group: The methyl substituent at position 2 introduces:
  • Electron-donating effects (+I), subtly modulating the electron density of the pyridine nitrogen and the carboxylic acid.
  • Steric hindrance, influencing the rotational freedom of the carboxylic acid group and its interaction geometry with targets.
  • Metabolic stabilization by blocking undesirable oxidation at the electron-rich 2-position.

Table 2: Key Molecular Features and Their Functional Implications

Structural FeaturePhysicochemical EffectPotential Pharmacological Consequence
Nicotinic Acid (3-Carboxypyridine)Highly polar, ionizable (anionic at physiological pH), hydrogen bond acceptor/donorTarget engagement with enzymes/proteins via ionic/H-bonding; potential for metal chelation
Benzyloxy at C6High lipophilicity, large steric footprint, π-systemEnhanced membrane permeability (GI absorption, BBB penetration); resistance to nucleophilic displacement; π-stacking in hydrophobic enzyme pockets
Methyl at C2Moderate +I effect, steric blockade, metabolic stabilityTuning of electronic properties of N and COO⁻; blockade of metabolic hotspots; conformational constraint

Structure-Activity Relationship (SAR) Considerations: Positional isomerism is critical. Moving the benzyloxy group to the 4-position (isonicotinic acid derivative) or 2-position (picolinic acid derivative) drastically alters electronic distribution, hydrogen-bonding capacity, and 3D shape, thereby impacting target recognition. For instance, 2-methyl-6-benzyloxynicotinic acid offers superior steric and electronic profiles for kynurenine pathway enzyme inhibition compared to its 4- or 5-benzyloxy isomers. The ortho relationship between the methyl group and the pyridine nitrogen creates a unique electronic environment, while the meta relationship between the carboxylic acid and the benzyloxy ether optimizes the spatial separation of hydrophobic and hydrophilic domains. Computational analyses (e.g., molecular electrostatic potential maps) reveal a distinct polarization pattern favorable for interactions with both charged residues (via COO⁻) and hydrophobic pockets (via benzyl) in enzyme binding sites like kynurenine 3-monooxygenase (KMO) or phosphodiesterases [7] [9].

Role in Targeting Neurodegenerative Pathways and Enzyme Modulation

6-(Benzyloxy)-2-methylnicotinic acid exhibits significant potential for targeting dysregulated pathways in neurodegenerative diseases, primarily through two interconnected mechanisms: modulation of the kynurenine pathway (KP) of tryptophan degradation and inhibition of specific phosphodiesterases (PDEs) or kinases implicated in neuroinflammation and neuronal death.

Kynurenine Pathway (KP) Modulation:

The KP is the primary route for tryptophan catabolism in the brain and periphery, generating both neuroprotective (e.g., kynurenic acid, picolinic acid) and neurotoxic (e.g., quinolinic acid, 3-hydroxykynurenine) metabolites. Dysregulation of this pathway is a hallmark of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and neuropsychiatric disorders [4].

  • Structural Mimicry & Enzyme Targeting: The 2-methylnicotinic acid core structurally resembles endogenous pyridine carboxylic acids like picolinic acid (2-carboxypyridine), a known chelator and neuroprotectant, and quinolinic acid (2,3-dicarboxypyridine), an NMDA receptor agonist and excitotoxin. This mimicry allows 6-(benzyloxy)-2-methylnicotinic acid or its deprotected metabolites (e.g., 6-hydroxy-2-methylnicotinic acid) to interact with key KP enzymes:
  • Kynurenine 3-Monooxygenase (KMO): An enzyme pivotal in shifting the KP towards neurotoxic quinolinic acid (QA) production. Overactivation of KMO in neuroinflammation, driven by pro-inflammatory cytokines (IFN-γ, TNF-α), leads to QA accumulation. QA is an NMDA receptor agonist causing excitotoxicity and generating reactive oxygen species (ROS). The benzyloxy-methylnicotinic acid scaffold can act as a KMO inhibitor by competing with the substrate L-kynurenine or the cofactor, potentially reducing flux towards QA. The lipophilic benzyloxy group enhances brain penetration critical for targeting CNS-located KMO [4].
  • Kynurenine Aminotransferases (KATs): These enzymes produce the neuroprotective, NMDA receptor antagonist kynurenic acid (KYNA). Derivatives of 6-(benzyloxy)-2-methylnicotinic acid might modulate KAT activity or serve as precursors for KYNA analogs, aiming to boost neuroprotection.

Phosphodiesterase (PDE) and Kinase Inhibition:

Beyond the KP, the scaffold shows promise for inhibiting enzymes involved in neuroinflammation signaling cascades:

  • Phosphodiesterases (PDEs): PDEs, particularly PDE4, PDE9, and PDE10, regulate cyclic nucleotide (cAMP/cGMP) levels in neurons and glial cells. Elevated PDE activity reduces cAMP/cGMP, contributing to synaptic dysfunction, neuroinflammation, and impaired neuroplasticity in AD and PD. The nicotinic acid moiety, capable of H-bonding and ionic interactions, combined with the hydrophobic benzyloxy group, fits well into the catalytic pockets of certain PDE isozymes, acting as competitive inhibitors. This is supported by the established role of structurally related pyridine carboxylic acids in PDE inhibitor design (e.g., PDE3 inhibitors) [6].
  • Kinase Modulation: Neuroinflammation involves aberrant kinase signaling (e.g., RIPK1, JAK, GSK-3β). The planar pyridine ring and benzyl group of 6-(benzyloxy)-2-methylnicotinic acid enable π-stacking and hydrophobic interactions within the ATP-binding sites of kinases. Patented aminoimidazolopyridines and indazole compounds highlight the therapeutic relevance of substituted pyridines in kinase inhibition for neurodegeneration and neuroinflammation [6] [8].

Table 3: Primary Enzyme Targets and Proposed Mechanisms in Neurodegeneration

Target Enzyme/PathwayRole in NeurodegenerationProposed Mechanism of 6-(Benzyloxy)-2-methylnicotinic Acid
Kynurenine 3-Monooxygenase (KMO)Drives production of neurotoxic quinolinic acid (QA); Upregulated in AD/HD/DepressionCompetitive inhibition or cofactor displacement; Reduction in QA synthesis
Phosphodiesterases (e.g., PDE4, PDE10)Degrade neuroprotective cAMP/cGMP; Elevated in AD/PD leading to synaptic loss & inflammationCompetitive blockade of catalytic site; Elevation of cAMP/cGMP levels
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)Mediates necroptosis & neuroinflammation; Activated in AD/MSPotential ATP-competitive inhibition via scaffold binding in kinase domain
GSK-3βHyperphosphorylation of tau (AD); Promotes neuronal apoptosisIndirect modulation or direct inhibition via interaction with ATP pocket

Synthetic Utility & Prodrug Potential: The benzyloxy group serves a crucial synthetic role beyond its direct bioactivity. It acts as a protecting group for a latent hydroxyl functionality. Deprotection (e.g., via catalytic hydrogenation) readily yields 6-hydroxy-2-methylnicotinic acid, a molecule closer to endogenous KP intermediates. This allows 6-(benzyloxy)-2-methylnicotinic acid to function as a prodrug or precursor, improving stability and delivery of the active 6-hydroxy metabolite. Furthermore, the carboxylic acid group enables straightforward derivatization into amides or esters, facilitating the synthesis of libraries for SAR studies focused on optimizing target enzyme affinity (e.g., KMO IC₅₀) and brain penetration [7] [9] [10].

Properties

CAS Number

1355172-95-0

Product Name

6-(Benzyloxy)-2-methylnicotinic Acid

IUPAC Name

2-methyl-6-phenylmethoxypyridine-3-carboxylic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

ZOBDRGGYULBDGX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.